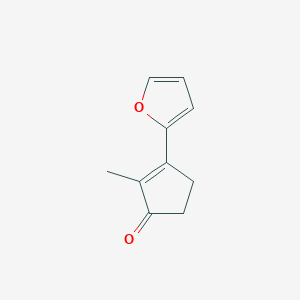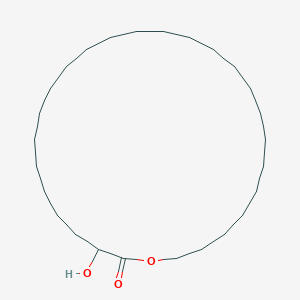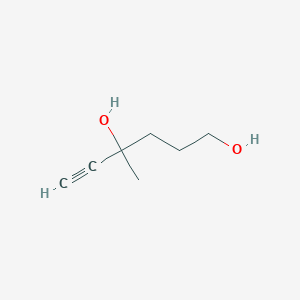
4-Methylhex-5-yne-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylhex-5-yne-1,4-diol is an organic compound characterized by the presence of a triple bond between the fifth and sixth carbon atoms and hydroxyl groups attached to the first and fourth carbon atoms. This compound belongs to the class of alkynes, which are unsaturated hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula of this compound is C7H12O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhex-5-yne-1,4-diol can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-1-pentyne with formaldehyde in the presence of a base, followed by hydrolysis to yield the desired diol. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide and an aqueous medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as distillation or crystallization may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Methylhex-5-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of 4-methylhex-5-yne-1,4-dione or 4-methylhex-5-yne-1,4-dicarboxylic acid.
Reduction: Formation of 4-methylhex-5-ene-1,4-diol or 4-methylhexane-1,4-diol.
Substitution: Formation of 4-methylhex-5-yne-1,4-dichloride or 4-methylhex-5-yne-1,4-dibromide.
Scientific Research Applications
4-Methylhex-5-yne-1,4-diol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methylhex-5-yne-1,4-diol depends on its specific application. In chemical reactions, the triple bond and hydroxyl groups play a crucial role in determining the reactivity and interaction with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used. In biological systems, the compound may interact with cellular components, leading to potential antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylhex-5-yne-1,4-dione: Similar structure but with ketone groups instead of hydroxyl groups.
4-Methylhex-5-yne-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.
4-Methylhex-5-ene-1,4-diol: Similar structure but with a double bond instead of a triple bond.
Uniqueness
4-Methylhex-5-yne-1,4-diol is unique due to the presence of both a triple bond and hydroxyl groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
85217-18-1 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-methylhex-5-yne-1,4-diol |
InChI |
InChI=1S/C7H12O2/c1-3-7(2,9)5-4-6-8/h1,8-9H,4-6H2,2H3 |
InChI Key |
SSPOXSNYHJFUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate](/img/structure/B14413764.png)
![4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14413769.png)
![1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate](/img/structure/B14413770.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B14413778.png)
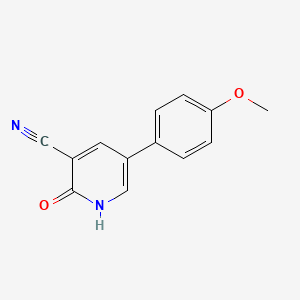
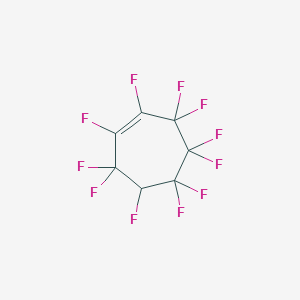
![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
![2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14413803.png)
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
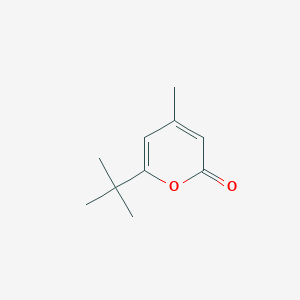
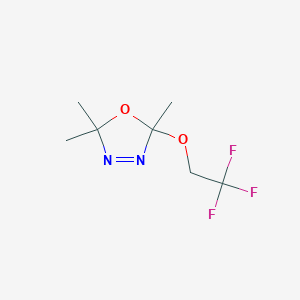
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)
